molecular formula C21H38O2 B2353985 2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester

2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester

Cat. No.: B2353985
M. Wt: 322.5 g/mol
InChI Key: WSVAMWHCPDAWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester is a useful research compound. Its molecular formula is C21H38O2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester, commonly referred to as DCPLA-ME, is a cyclopropane fatty acid derivative with significant biological activity. The compound has garnered attention due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of DCPLA-ME, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C21H38O2
  • Molecular Weight : 322.53 g/mol
  • CAS Number : 56687-67-3

Biological Activity Overview

DCPLA-ME exhibits a range of biological activities, primarily linked to its interactions with cellular pathways. Notably, it has been studied for its antimicrobial properties, particularly against biofilms formed by pathogenic bacteria.

Antimicrobial Activity

Recent studies have highlighted the efficacy of DCPLA-ME in combating biofilms associated with various bacterial strains. For instance, a study demonstrated that extracts containing DCPLA-ME significantly reduced the viability of Enterococcus faecalis biofilms on catheter surfaces.

Table 1: Antimicrobial Efficacy of DCPLA-ME

Concentration (mg/mL)Biofilm Reduction (%)
175
282
383

This data indicates a dose-dependent effect, suggesting that higher concentrations enhance its antimicrobial properties .

The exact mechanism by which DCPLA-ME exerts its biological effects is still under investigation. However, it is believed to disrupt bacterial cell membranes and inhibit biofilm formation through interference with quorum sensing mechanisms. This disruption leads to increased susceptibility of bacteria to antibiotics and immune responses.

Case Studies

  • Biofilm Eradication : A case study involving the application of DCPLA-ME on catheter-associated infections showed promising results in reducing biofilm formation and enhancing the effectiveness of conventional antibiotics.
    • Methodology : Catheters were treated with varying concentrations of DCPLA-ME, followed by incubation with E. faecalis.
    • Results : Significant reductions in biofilm thickness and cell viability were observed, confirming the compound's potential as an adjunct therapy in infection control.
  • Dietary Impact on Plasma Levels : Another study investigated the presence of cyclopropane fatty acids, including DCPLA-ME, in human plasma following dietary interventions. The findings suggested that dietary intake could influence plasma concentrations of these fatty acids, potentially affecting their biological activity in vivo .

Safety and Toxicology

While preliminary studies indicate that DCPLA-ME possesses beneficial biological activities, comprehensive toxicological assessments are necessary to evaluate its safety profile. Current research suggests low cytotoxicity at therapeutic concentrations; however, further studies are required to establish a clear understanding of its safety margins.

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 2-[(2-Pentylcyclopropyl)methyl]cyclopropaneoctanoic acid methyl ester?

Methodological Answer:
The synthesis typically involves cyclopropanation of unsaturated precursors using transition-metal catalysts (e.g., rhodium or copper complexes) to form the bicyclic cyclopropane core. Key steps include:

  • Esterification of the carboxylic acid precursor with methanol under acid catalysis (e.g., H₂SO₄) .
  • Cyclopropane ring formation via carbene transfer reactions, optimized for steric hindrance mitigation using low-temperature conditions .
  • Purification via column chromatography or preparative HPLC to isolate the target compound from byproducts like unreacted precursors or ring-opened derivatives .

Table 1: Common Byproducts and Mitigation Strategies

ByproductSourceMitigation Strategy
Ring-opened derivativesHigh reaction temperaturesUse cryogenic conditions (-20°C)
Unesterified acidIncomplete esterificationProlong reflux time (12–24 hrs)
DiastereomersStereochemical instabilityChiral column chromatography

Q. Advanced: How can discrepancies in NMR data for cyclopropane-containing compounds be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent-induced shifts . Strategies include:

  • High-resolution NMR (≥500 MHz) with COSY and NOESY to distinguish diastereomers .
  • Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data .
  • Cross-validation with alternative techniques like X-ray crystallography or IR spectroscopy to confirm bond angles and ring strain .

Example Workflow:

Acquire ¹H/¹³C NMR spectra under standardized conditions.

Compare experimental shifts with NIST reference data .

Use Gaussian09 or ORCA for DFT-based shift predictions.

Resolve ambiguities via crystallographic analysis.

Q. Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) for purity assessment, with impurity profiling per EP guidelines .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected m/z: ~350–400 Da).
  • Spectroscopy: FT-IR for ester carbonyl (C=O, ~1720 cm⁻¹) and cyclopropane C-H (3100–3000 cm⁻¹) validation .

Table 2: Key Physicochemical Properties (NIST Data)

PropertyValueReference Method
Boiling Point~250–300°C (estimated)GC-MS
LogP (octanol-water)4.2–5.1Shake-flask
Stability in acidic mediaDegrades at pH < 3HPLC monitoring

Q. Advanced: How can researchers design experiments to assess cyclopropane ring stability under varying conditions?

Methodological Answer:

  • pH Stability Studies:
    • Incubate the compound in buffered solutions (pH 2–10) at 37°C.
    • Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Thermal Stability:
    • Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .
    • Correlate with Arrhenius kinetics to predict shelf-life .
  • Light Sensitivity:
    • Expose to UV-Vis light (254–365 nm) and quantify photodegradation products via LC-MS .

Key Consideration:
Incorporate control experiments with non-cyclopropane analogs to isolate ring-specific instability factors .

Q. Advanced: What theoretical frameworks guide mechanistic studies of cyclopropane ring-opening reactions?

Methodological Answer:

  • Walsh’s Rule: Predicts ring strain (≈27 kcal/mol for bicyclic systems) and reactivity toward electrophiles .
  • Frontier Molecular Orbital (FMO) Theory: Identifies nucleophilic/electrophilic sites using HOMO-LUMO gaps from DFT calculations .
  • Marcus Theory: Models electron transfer in ring-opening reactions under oxidative conditions .

Case Study:

  • Acid-catalyzed ring opening: Protonation weakens C-C bonds, leading to carbocation intermediates. Validate via kinetic isotope effects (KIEs) and trapping experiments .

Q. Basic: How should researchers address conflicting data in impurity profiling?

Methodological Answer:

  • Hypothesis Testing:
    • Identify impurities via LC-MS and compare retention times with reference standards .
    • Synthesize suspected impurities (e.g., hydrolyzed esters) for direct comparison .
  • Statistical Analysis:
    • Use ANOVA to evaluate batch-to-batch variability.
    • Apply principal component analysis (PCA) to spectral datasets to resolve overlapping peaks .

Example:
If impurity "X" co-elutes with the target compound, employ a hydrophilic interaction column (HILIC) to enhance resolution .

Q. Advanced: What strategies optimize the compound’s bioavailability in pharmacological studies?

Methodological Answer:

  • Lipid Nanoparticle Encapsulation:
    • Use microfluidics to prepare nanoparticles (size: 80–120 nm) for enhanced cellular uptake .
  • Prodrug Design:
    • Replace the methyl ester with a pivaloyloxymethyl group to improve hydrolysis kinetics in vivo .
  • Permeability Assays:
    • Conduct Caco-2 cell monolayer studies to assess intestinal absorption .

Table 3: Bioavailability Parameters

ParameterValueMethod
Caco-2 Papp (×10⁻⁶ cm/s)8.5 ± 1.2LC-MS/MS
Plasma Half-life4.7 hrs (rat model)Pharmacokinetics

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps to minimize inhalation risks .
  • Waste Disposal: Follow EPA guidelines for ester-containing waste (incineration recommended) .

Note: No specific ecotoxicity data are available; apply ALARA (As Low As Reasonably Achievable) principles .

Q. Advanced: How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to cyclooxygenase (COX) or lipid receptors.
  • MD Simulations (NAMD/GROMACS): Simulate lipid bilayer penetration over 100-ns trajectories .
  • QSAR Modeling: Correlate substituent effects (e.g., pentyl chain length) with anti-inflammatory activity .

Validation: Compare computational binding affinities with SPR (Surface Plasmon Resonance) experimental data .

Q. Advanced: What methodologies resolve stereochemical ambiguities in cyclopropane derivatives?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak IG-U columns with heptane/ethanol gradients .
  • Vibrational Circular Dichroism (VCD): Assign absolute configurations via VCD spectra and DFT calculations .
  • Crystallography: Submit crystals for synchrotron X-ray analysis (resolution ≤1.0 Å) .

Example: A 1:1 diastereomer mixture resolved via preparative SFC (Supercritical Fluid Chromatography) with 98% enantiomeric excess .

Properties

IUPAC Name

methyl 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-8-11-17-14-19(17)16-20-15-18(20)12-9-6-5-7-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVAMWHCPDAWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of linoleic acid methyl ester (2.5 g) and dichloromethane (50 ml), a 0.99M solution of diethylzinc (103 ml) in n-hexane was added under a nitrogen atmosphere. The mixture was cooled in an ice-water bath (−5° C. to 0° C.) and stirred for 1 hour at this temperature. Diodomethane (16.4 ml) was added to the mixture, and the mixture was stirred at ambient temperature overnight. After evaporation in vacuo of the solvent, the reacting mixture was dissolved in a mixture of ethyl acetate (EA) and a saturated aqueous solution of ammonium chloride. The separated organic layer was washed with water and dried over magnesium sulfate. After filtration, the filtrate was concentrated in vacuo. The obtained residue was purified by chromatography on silica gel (eluted with 1% EA in n-hexane). The fractions including 8-(2-((2-pentyl-cyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester were collected and concentrated in vacuo to give 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester (2.81 g) as an oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.